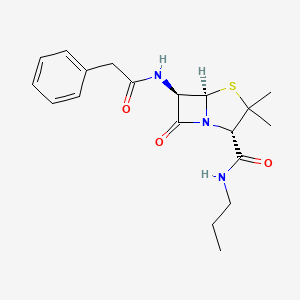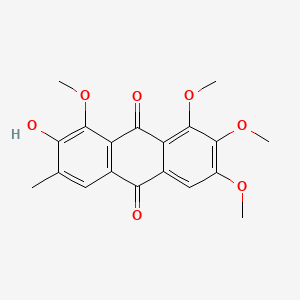
Chrysoobtusin
Übersicht
Beschreibung
Diese Verbindung ist bekannt für ihre antioxidativen Eigenschaften und wurde auf ihre potenziellen therapeutischen Wirkungen untersucht .
Herstellungsmethoden
Chrysoobtusin kann durch verschiedene synthetische Routen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 1,6,7,8-Tetramethoxyanthraquinon mit Methanol in Gegenwart von Natriumacetat . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches unter Rückfluss über mehrere Stunden, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden beinhalten oft die Extraktion aus den Samen von Cassia tora oder Cassia obtusifolia unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol .
Wirkmechanismus
Target of Action
Chrysoobtusin is a hydroxyanthraquinone . Anthraquinones are bioactive natural products, some of which are active components in medicinal medicines, especially Chinese medicines . These compounds exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects .
Mode of Action
They can interact with multiple targets in the body, leading to various physiological effects .
Biochemical Pathways
Anthraquinones are known to influence several biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Anthraquinones are absorbed mainly in the intestines. The absorption rates of free anthraquinones are faster than those of their conjugated glycosides because of their higher liposolubility . Anthraquinones are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes, among which hydrolysis, glycuronidation and sulfation are dominant . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
This compound displays the significant potential to act as an effective antioxidant . It is also useful for its inhibitory properties against inflammatory diseases .
Action Environment
This compound is soluble in DMSO and pyridine, slightly soluble in chloroform, acetone, and methanol . It has a certain photosensitivity and is prone to photodecomposition, so it needs to avoid direct sunlight during storage and use . This suggests that environmental factors such as light and the type of solvent used can influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Chrysoobtusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making this compound a potential candidate for managing diabetes. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and oxidative stress responses . This modulation can lead to reduced inflammation and enhanced cellular protection against oxidative damage. Furthermore, this compound has been found to inhibit the proliferation of certain cancer cells, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their functions. For instance, this compound inhibits α-glucosidase by binding to its active site, preventing the enzyme from breaking down carbohydrates . This inhibition helps regulate blood sugar levels. Additionally, this compound can activate antioxidant pathways by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its biological activity for several months when stored properly . Prolonged exposure to adverse conditions can result in the degradation of this compound and a subsequent decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing blood sugar levels and protecting against oxidative stress . At higher doses, this compound can cause adverse effects, including toxicity and damage to liver cells . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various metabolic transformations, including glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways help regulate the levels of this compound in the body and ensure its safe elimination. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can exert its biological effects . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . This distribution pattern is crucial for the compound’s effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with enzymes and proteins involved in metabolic and oxidative stress pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular distribution of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Vorbereitungsmethoden
Chrysoobtusin can be synthesized through various synthetic routes. One common method involves the reaction of 1,6,7,8-tetramethoxyanthraquinone with methanol in the presence of sodium acetate . The reaction conditions typically include refluxing the mixture for several hours to achieve the desired product. Industrial production methods often involve extraction from the seeds of Cassia tora or Cassia obtusifolia using solvents like methanol or ethanol .
Analyse Chemischer Reaktionen
Chrysoobtusin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechende Hydrochinonform umwandeln.
Substitution: Die Methoxygruppen in this compound können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine antioxidativen Eigenschaften. Es kann freie Radikale durch verschiedene Mechanismen neutralisieren, darunter Wasserstoffatomtransfer (HAT), Einzel-Elektronentransfer-Protonentransfer (SET-PT) und sequentieller Protonenverlust-Elektronentransfer (SPLET) . Diese Mechanismen tragen dazu bei, oxidativen Stress zu reduzieren und Zellen vor Schäden zu schützen. Die beteiligten molekularen Ziele und Pfade umfassen Wechselwirkungen mit Enzymen und Metallionen, die zu seiner antioxidativen Aktivität beitragen .
Wissenschaftliche Forschungsanwendungen
Chrysoobtusin has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Chrysoobtusin ähnelt anderen Hydroxyanthrachinonderivaten wie Aurantio-Obtusin und Obtusifolin . this compound ist aufgrund seiner spezifischen Methoxy- und Hydroxygruppensubstitutionen einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen . Diese strukturellen Unterschiede führen zu Variationen in ihren antioxidativen Aktivitäten und therapeutischen Potenzialen .
Referenzen
Eigenschaften
IUPAC Name |
2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220870 | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70588-06-6 | |
| Record name | Chrysoobtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Chrysoobtusin?
A1: this compound, also known as 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone, possesses the molecular formula C19H18O7. [] Its structure features an anthraquinone ring system with minimal dihedral angle between the benzene rings, indicating a near-planar conformation. []
Q2: What analytical methods are used to characterize and quantify this compound?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly employed for the analysis of this compound. [, ] This method enables the simultaneous determination of various anthraquinones, including this compound, in plant materials like Cassiae Semen or Sicklepod sprouts. [, ] Researchers utilize different chromatographic columns, mobile phases, and detection wavelengths to optimize separation and quantification based on the specific sample matrix. [, ]
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: Following oral administration of Cassiae Semen extract, this compound exhibits a maximum concentration (Cmax) of 46.18 ± 1.91 μg/L in rat plasma. [] Its elimination half-life (t1/2) is approximately 8.69 ± 0.57 hours. [] These findings suggest relatively slow elimination kinetics for this compound in rats. []
Q4: How does processing of Cassiae Semen affect the pharmacokinetics of this compound in normal and acute liver injury rat models?
A4: Research indicates that prepared Semen Cassiae (a processed form) leads to faster absorption of this compound compared to raw Semen Cassiae in normal rats, evidenced by a shorter time to reach maximum concentration (Tmax). [] Notably, in acute liver injury models, the area under the curve (AUC0-t), representing the total drug exposure, is significantly higher for this compound when administered as prepared Semen Cassiae compared to other groups. []
Q5: Does this compound exhibit any potential for therapeutic applications?
A5: While direct evidence is limited, studies suggest this compound may contribute to the therapeutic effects of Cassiae Semen. In a rat model of slow transit constipation, transdermal patches containing Cassiae Semen extract, including this compound, demonstrated significant alleviation of constipation symptoms. [] Spectrum-effect relationship analysis identified this compound as a major contributor to the observed therapeutic effect, alongside other active compounds. [] Further research is warranted to fully elucidate its therapeutic potential and underlying mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



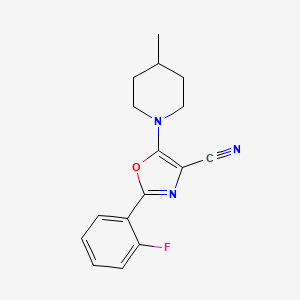
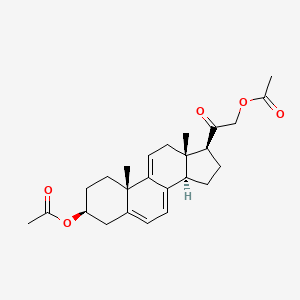
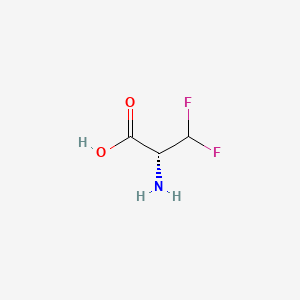
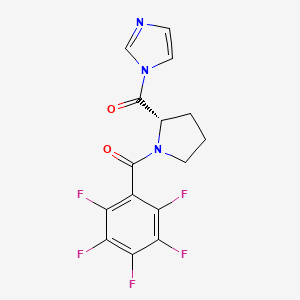
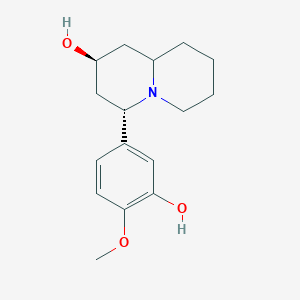
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
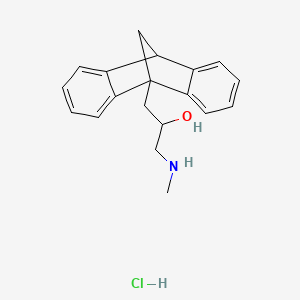
![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)

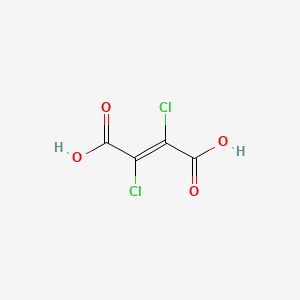
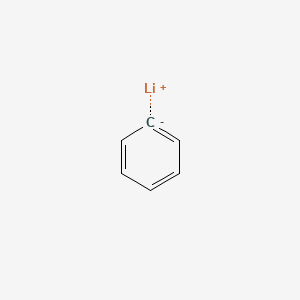
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)
